N-Desmethyl Zolmitriptan-d3 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

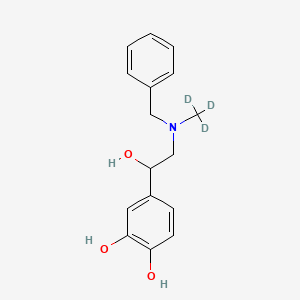

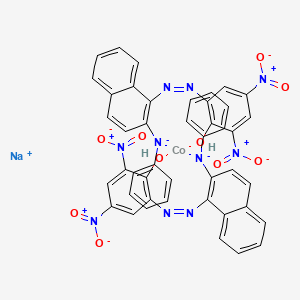

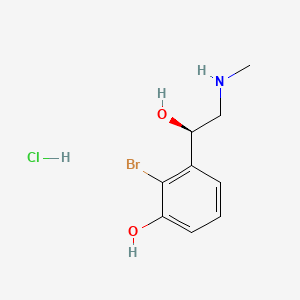

N-Desmethyl Zolmitriptan-d3 Hydrochloride is a labeled salt of N-Desmethyl Zolmitriptan, which is an impurity of Zolmitriptan. Zolmitriptan is a member of the triptan class of 5-hydroxytryptamine (5-HT) 1B/1D receptor agonists used for the acute treatment of migraine with or without aura in adults . This compound is used in scientific research, particularly in metabolic studies and as a reference standard in analytical chemistry.

Vorbereitungsmethoden

The synthesis of N-Desmethyl Zolmitriptan-d3 Hydrochloride involves the deuteration of N-Desmethyl Zolmitriptan. The process typically includes the reaction of N-Desmethyl Zolmitriptan with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium . Industrial production methods for this compound are not widely documented, but it is generally produced in specialized laboratories with controlled conditions to ensure high purity and isotopic labeling.

Analyse Chemischer Reaktionen

N-Desmethyl Zolmitriptan-d3 Hydrochloride, like its parent compound Zolmitriptan, undergoes various chemical reactions. These include:

Oxidation: The compound can be oxidized to form N-oxide metabolites.

Reduction: Reduction reactions can convert it back to its parent compound.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Wissenschaftliche Forschungsanwendungen

N-Desmethyl Zolmitriptan-d3 Hydrochloride is used in various scientific research applications:

Metabolic Research: It is used to study metabolic pathways in vivo, allowing researchers to track the metabolism of Zolmitriptan and its derivatives.

Analytical Chemistry: The compound serves as a reference standard for the identification and quantification of Zolmitriptan and its metabolites in biological samples.

Pharmacokinetics: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Zolmitriptan.

Environmental Studies: The compound is used to study the environmental impact and degradation pathways of pharmaceuticals.

Wirkmechanismus

N-Desmethyl Zolmitriptan-d3 Hydrochloride exerts its effects by acting as an agonist at the 5-HT 1B/1D receptors. These receptors are involved in the modulation of nociceptive nerve signaling in the central nervous system . The activation of these receptors leads to the constriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms .

Vergleich Mit ähnlichen Verbindungen

N-Desmethyl Zolmitriptan-d3 Hydrochloride is similar to other triptan derivatives such as:

Sumatriptan: The first triptan developed, with poor oral bioavailability and lipophilicity.

Rizatriptan: Known for its rapid onset of action.

Naratriptan: Characterized by its long half-life and lower recurrence rates.

Almotriptan: Noted for its high oral bioavailability. What sets this compound apart is its use as a labeled compound in research, providing unique insights into the metabolic pathways and pharmacokinetics of Zolmitriptan.

Eigenschaften

IUPAC Name |

(4S)-4-[[3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2.ClH/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12;/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19);1H/t12-;/m0./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBOBSSVQZRPTR-MFMFARAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)

![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B589684.png)

![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)

![1,4-Diazacyclopropa[cd]pentalene](/img/structure/B589701.png)